molecular formula C6H11NO2 B556051 (R)-2-amino-3-cyclopropylpropanoic acid CAS No. 121786-39-8

(R)-2-amino-3-cyclopropylpropanoic acid

Cat. No.: B556051
CAS No.: 121786-39-8
M. Wt: 129.16 g/mol
InChI Key: XGUXJMWPVJQIHI-RXMQYKEDSA-N
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Description

(R)-2-amino-3-cyclopropylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

D-Cyclopropylalanine plays a significant role in biochemical reactions. It has been found to inhibit the enzyme -isopropylmalate synthase ( -IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This interaction with -IMPS suggests that D-Cyclopropylalanine may interact with other enzymes and proteins involved in amino acid biosynthesis.

Cellular Effects

The effects of D-Cyclopropylalanine on cells are primarily related to its inhibition of L-leucine biosynthesis. By inhibiting -IMPS, D-Cyclopropylalanine can disrupt the production of L-leucine, an essential amino acid that is necessary for protein synthesis and other cellular processes . This disruption can affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of D-Cyclopropylalanine involves its binding to -IMPS, inhibiting the enzyme’s activity and thereby disrupting the biosynthesis of L-leucine . This can lead to changes in gene expression related to amino acid metabolism and other cellular processes.

Metabolic Pathways

D-Cyclopropylalanine is involved in the metabolic pathway of L-leucine biosynthesis, where it interacts with the enzyme -IMPS . It could potentially affect metabolic flux or metabolite levels by disrupting this pathway.

Biological Activity

(R)-2-amino-3-cyclopropylpropanoic acid, commonly referred to as cyclopropyl alanine, is an amino acid derivative that has gained attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C₆H₁₁NO₂
  • Molecular Weight: 129.16 g/mol
  • Functional Groups: Contains an amino group, a cyclopropyl group, and a carboxylic acid moiety.

The cyclopropyl group contributes to the compound’s conformational flexibility and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

This compound exhibits several mechanisms of action that are pertinent to its biological activity:

  • Neurotransmitter Receptor Agonism: Preliminary studies suggest that this compound may act as an agonist at specific neurotransmitter receptors, indicating potential applications in neuropharmacology.
  • Metabolic Pathway Modulation: The compound may influence metabolic pathways, serving as an intermediate in the synthesis of bioactive compounds.
  • Enzyme Interaction: It is believed to interact with various enzymes and proteins, affecting their activity and potentially leading to therapeutic effects.

Biological Activity Overview

Research has shown that this compound possesses various biological activities:

Biological Activity Description
Neuropharmacological EffectsPotential agonist activity at neurotransmitter receptors may influence mood and cognitive functions.
Antimicrobial PropertiesInvestigated for efficacy against Toxoplasma gondii, a significant human pathogen .
Enzyme InhibitionShown to inhibit certain enzymes involved in metabolic pathways, enhancing its therapeutic potential .

Case Studies and Research Findings

  • Neuropharmacology:
    • A study indicated that this compound could modulate neurotransmitter systems, suggesting implications for treating neurological disorders. Its structural similarity to natural amino acids allows it to interact with various receptors effectively.
  • Antimicrobial Activity:
    • Research focused on the compound’s ability to inhibit Toxoplasma gondii cathepsin L (TgCPL), demonstrating IC50 values as low as 34 nM in vitro. This highlights its potential as a therapeutic agent against chronic toxoplasmosis infections in the central nervous system .
  • Enzyme Inhibition:
    • A detailed investigation into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic processes. This inhibition could lead to altered metabolic pathways, offering new avenues for drug development .

Properties

IUPAC Name

(2R)-2-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXJMWPVJQIHI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429389
Record name D-Cyclopropylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121786-39-8
Record name D-Cyclopropylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.